Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate
Overview
Description
Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate is a chemical compound with the molecular formula C13H18N2O3 . It contains a total of 36 atoms, including 18 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .
Molecular Structure Analysis
The molecule contains a total of 37 bonds, including 19 non-Hydrogen bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
The molecular weight of this compound is 250.29 .Scientific Research Applications
Synthesis and Characterization
Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate and its derivatives have been studied extensively in synthetic chemistry. One research paper elaborated on the synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoic acids, which are useful for synthesizing edeine analogs. The study utilized N-protected (S)-2,3-diaminopropanoic acid as a substrate in synthesis procedures, highlighting the compound's role in constructing complex molecules (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Another study focused on Schiff base compounds derived from ethyl 4-amino benzoate, exploring their synthesis, characterization, and nonlinear optical properties. These compounds, including Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB) and Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (ENB), exhibited significant optical limiting properties, positioning them as candidates for optical limiters (Abdullmajed et al., 2021).
Pharmacological Potential and Biological Activities
A research study characterized Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (SAR150640) as a potent and selective β3-adrenoceptor agonist. This compound showed promise in the treatment of preterm labor, highlighting its potential therapeutic applications (Croci et al., 2007).
In the realm of antibacterial research, novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine derivatives were synthesized and showed significant antibacterial activity against both gram-negative and gram-positive bacteria. This study signifies the compound's relevance in developing new antibacterial agents (Shakir, Saoud, & Hussain, 2020).
Coordination Chemistry and Material Science
In coordination chemistry, Cadmium(II) complexes of ethyl 4-hydroxy-3,5-bis(((2-hydroxyethyl)(pyridin-2-ylmethyl)amino)methyl)benzoate were described, showcasing their potential as mimics for organophosphate pesticide degrading enzymes and metallo-β-lactamases. This study illustrates the compound's utility in understanding and potentially influencing enzymatic activities (Daumann, Gahan, Comba, & Schenk, 2012).
Research on a novel coordination polymer that includes ethyl ester of a pyridinecarboxylate bridging ligand revealed unique structural properties. This polymer contains interdigitated infinite 1D chains and interpenetrated 2D rhombohedral grids, offering insights into the structural versatility of these compounds (Ayyappan, Evans, & Lin, 2002).
Properties
IUPAC Name |
ethyl 3-amino-4-(3-hydroxypyrrolidin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-13(17)9-3-4-12(11(14)7-9)15-6-5-10(16)8-15/h3-4,7,10,16H,2,5-6,8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAISKCQPUZFTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCC(C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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